

An In-depth Technical Guide to Apovincaminic Acid-d4

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Compound of Interest

Compound Name: Apovincaminic Acid-d4

Cat. No.: B588874

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Executive Summary

Apovincaminic Acid-d4 is the deuterium-labeled form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine.[1][2] Vinpocetine is a synthetic derivative of the Vinca minor alkaloid vincamine, utilized in the treatment of cerebrovascular disorders and cognitive impairment.[3] Due to its isotopic labeling, **Apovincaminic Acid-d4** serves as an ideal internal standard for quantitative bioanalytical studies involving the quantification of Apovincaminic Acid in biological matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, detailed analytical methodologies, and insights into its pharmacological parent compound's mechanisms of action.

Chemical and Physical Properties

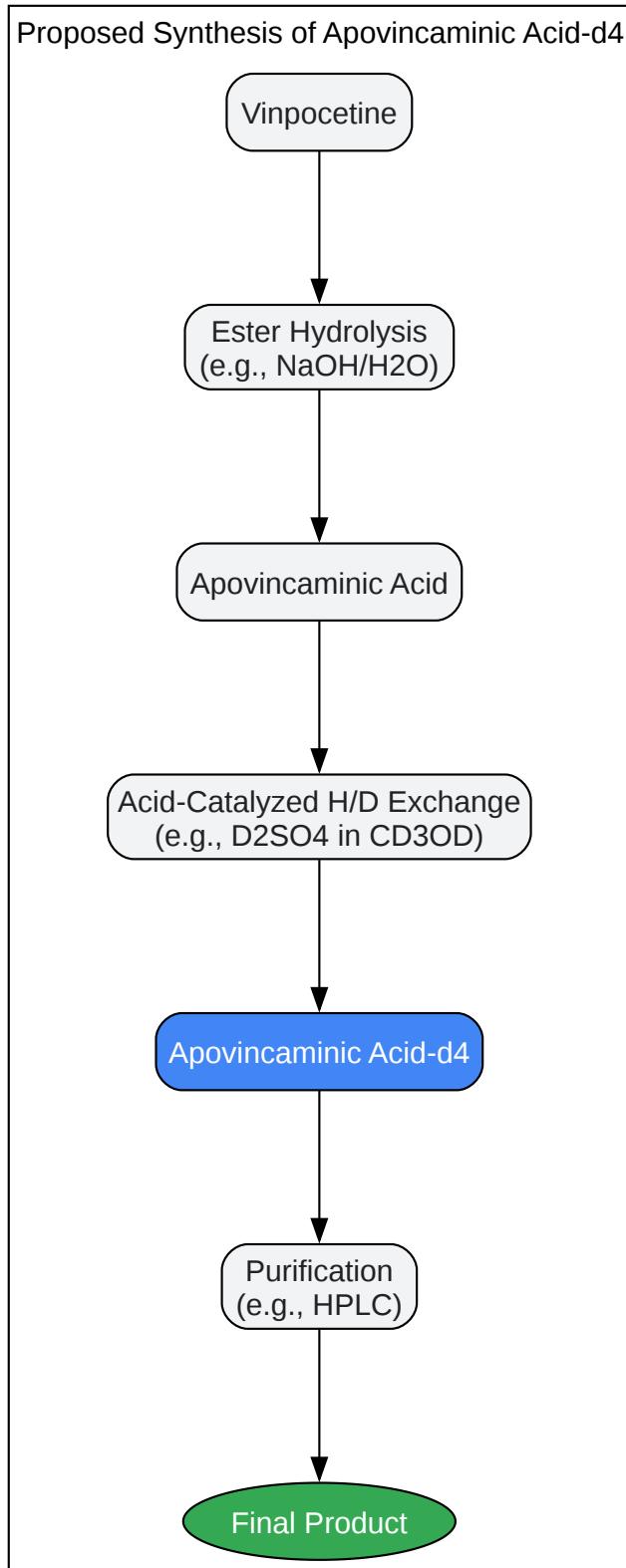
Apovincaminic Acid-d4 is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic research of Vinpocetine. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Name	(13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][4]naphthyridine-12-carboxylic Acid-d4	[1][2]
Synonyms	Apovincamin-22-oic Acid-d4, (3 α ,16 α)-Eburnamenine-14-carboxylic Acid-d4, (+)-Apovincaminic Acid-d4	[1][2]
CAS Number	1329624-60-3	[1][2]
Molecular Formula	C ₂₀ H ₁₈ D ₄ N ₂ O ₂	[1][6]
Molecular Weight	326.43 g/mol	[1][2][6]
Physical Description	Powder	[1]
Purity	Typically \geq 98%	[1]
Storage Conditions	2-8°C, protected from air and light	[1]
Solubility	Chloroform, Dichloromethane, DMSO	[1]

Synthesis

A definitive, published synthesis protocol for **Apovincaminic Acid-d4** is not readily available. However, based on general methods for the deuteration of indole alkaloids, a plausible synthetic route can be proposed. The synthesis would likely start from Vinpocetine or Apovincaminic Acid and involve an acid-catalyzed hydrogen-deuterium exchange.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **Apovincaminic Acid-d4**.

Experimental Protocol (Hypothetical):

- Hydrolysis of Vinpocetine: Vinpocetine is hydrolyzed to Apovincaminic Acid. This can be achieved by heating Vinpocetine in an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with an acid to precipitate Apovincaminic Acid.
- Deuterium Exchange: The resulting Apovincaminic Acid is subjected to an acid-catalyzed hydrogen-deuterium exchange. A common method involves dissolving the compound in a deuterated solvent like methanol-d4 (CD_3OD) and adding a deuterated acid such as sulfuric acid-d2 (D_2SO_4).^{[5][7]} The reaction mixture is heated to facilitate the exchange of protons on the aromatic ring with deuterium atoms from the solvent and acid.^{[5][7]}
- Monitoring the Reaction: The progress of the deuteration can be monitored by techniques such as 1H NMR spectroscopy to observe the disappearance of proton signals at the targeted positions, or by mass spectrometry to track the increase in molecular weight.
- Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate **Apovincaminic Acid-d4** with high purity.
- Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR to confirm the positions of deuteration.

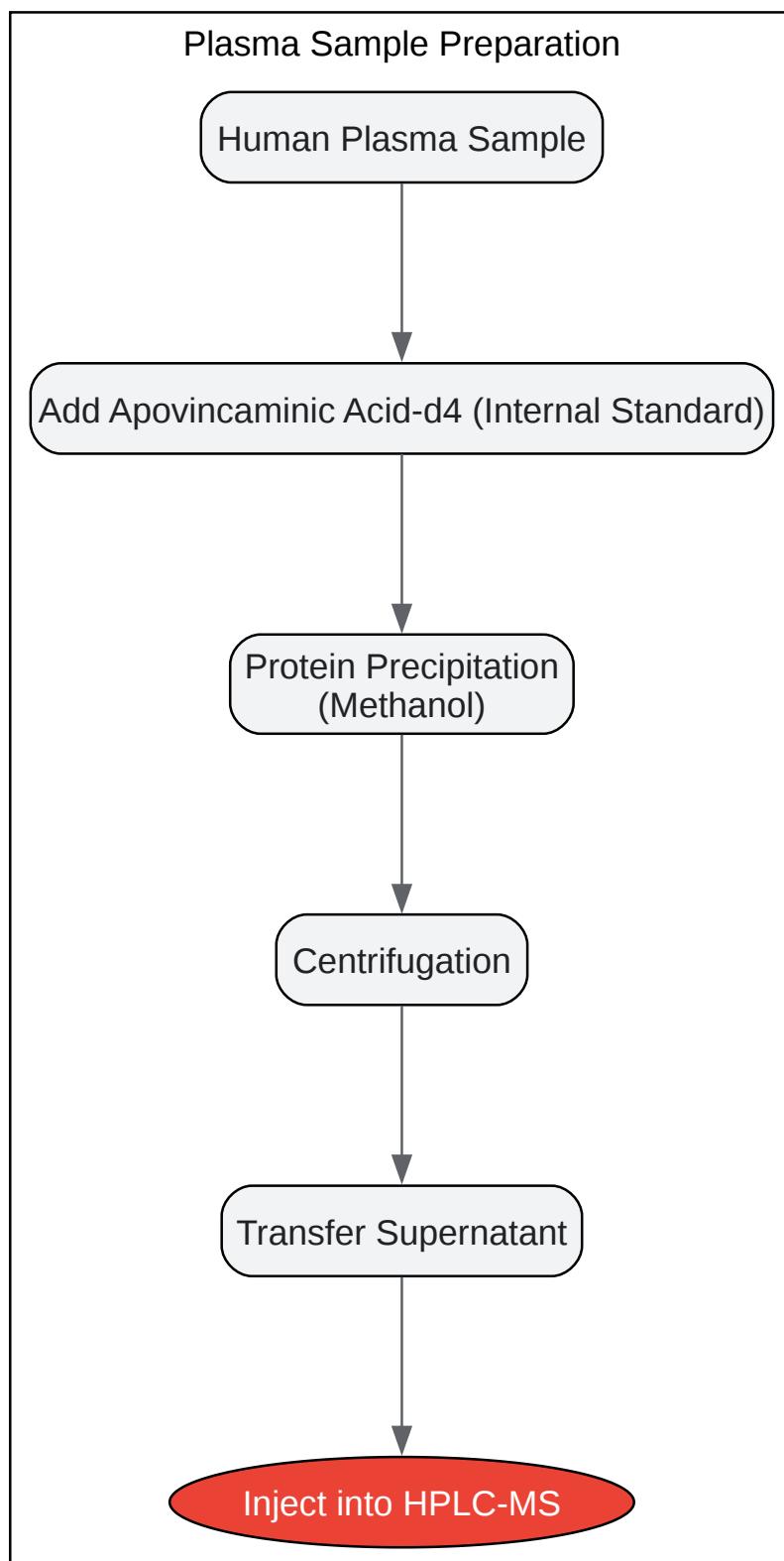
Analytical Methodologies

Apovincaminic Acid-d4 is primarily used as an internal standard for the quantification of Apovincaminic Acid in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Quantification of Apovincaminic Acid in Human Plasma by HPLC-MS

A fast and sensitive HPLC-MS method has been developed and validated for this purpose.

Sample Preparation Workflow:



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Caption: Workflow for plasma sample preparation.

Experimental Protocol:

• Sample Preparation:

- To a volume of human plasma, add a known concentration of **Apovincaminic Acid-d4** solution as the internal standard.
- Perform protein precipitation by adding methanol.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the clear supernatant to an autosampler vial for analysis.[8]

• HPLC Conditions:

- Column: Zorbax SB-C18 or equivalent C18 reversed-phase column.[8]
- Mobile Phase: An isocratic mixture of water with 0.2% formic acid and acetonitrile (e.g., 80:20 v/v).[8]
- Flow Rate: 0.75 mL/min.[8]
- Column Temperature: 45°C.[8]
- Injection Volume: 10 μ L.[8]

• Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
- Monitored m/z for Apovincaminic Acid: 323.[8]
- Monitored m/z for **Apovincaminic Acid-d4**: 327.

Performance Characteristics:

Parameter	Typical Value	Reference
Linearity Range	4 - 240 ng/mL	[8]
Limit of Quantification (LOQ)	4 ng/mL	[8]
Within-run Precision (RSD)	< 5.2%	[8]
Between-run Precision (RSD)	< 10%	[8]
Accuracy	Within $\pm 15\%$ of nominal	[8]

Pharmacological Context and Biological Activity

As **Apovincaminic Acid-d4** is a research tool, its biological activity is understood in the context of its non-labeled counterpart, Apovincaminic Acid, and the parent drug, Vinpocetine. Apovincaminic acid itself is an active metabolite and contributes to the overall pharmacological effects of Vinpocetine.[3]

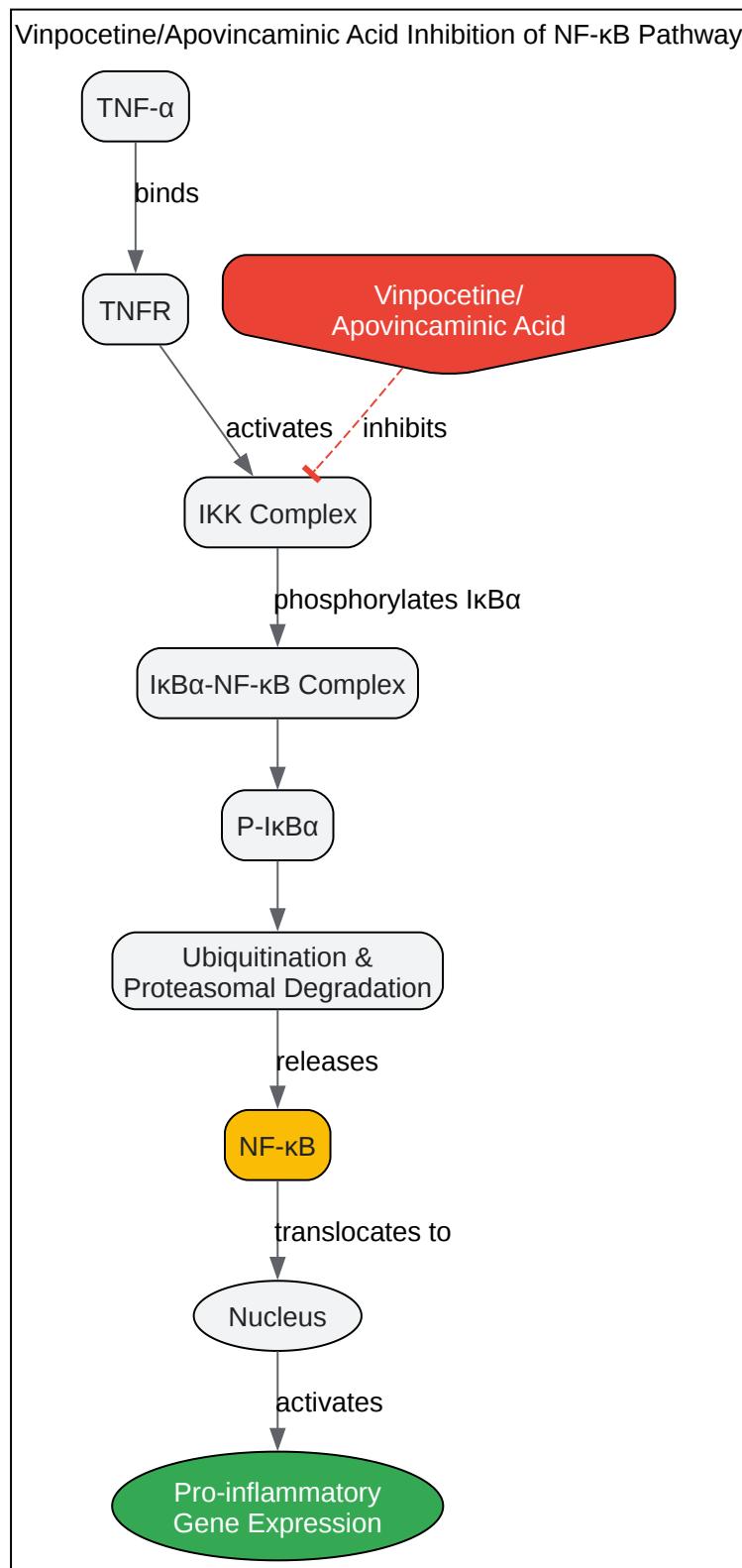
Neuroprotection

Both Vinpocetine and Apovincaminic Acid exhibit neuroprotective properties.[3] Studies have shown that they can attenuate behavioral deficits and reduce lesion size in models of NMDA-induced neurotoxicity.[3]

Anti-inflammatory Effects via NF-κB Signaling

A key mechanism of action for Vinpocetine, and likely its active metabolite, is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a central regulator of inflammation. Vinpocetine has been shown to inhibit the activation of IKK (IκB kinase), which is a critical upstream kinase in the NF-κB cascade. This inhibition prevents the degradation of IκB α , thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Inhibition of NF-κB Signaling Pathway:



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Caption: Vinpocetine/Apovincaminic Acid inhibits the NF-κB pathway.

Pharmacokinetics

The pharmacokinetics of Apovincaminic Acid are typically studied following the administration of its parent drug, Vinpocetine. **Apovincaminic Acid-d4** is crucial for these studies as an internal standard.

Pharmacokinetic Parameters of Apovincaminic Acid in Humans (following Vinpocetine administration):

Parameter	Value	Condition	Reference
Elimination Half-life (t _{1/2})	~3.66 ± 1.56 hours	Healthy volunteers, IV Vinpocetine	[5]
Elimination Half-life (t _{1/2})	Altered in renal insufficiency	Patients with impaired renal function	[5]
Pharmacokinetics	Linear	At therapeutic doses	[4]
Accumulation	No accumulation with chronic dosing	Healthy volunteers	[4]

Conclusion

Apovincaminic Acid-d4 is an indispensable tool for the accurate quantification of Apovincaminic Acid in preclinical and clinical research. Its use as an internal standard in LC-MS-based bioanalytical methods allows for robust and reliable determination of the pharmacokinetic profile of Vinpocetine's primary active metabolite. Understanding the properties and analytical methodologies associated with **Apovincaminic Acid-d4** is critical for researchers in pharmacology, drug metabolism, and clinical development who are investigating the therapeutic potential of Vinpocetine and its derivatives.

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